molecular formula C27H27N3O2S2 B12018092 (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12018092
M. Wt: 489.7 g/mol
InChI Key: WFRXYQBHAGGVAZ-IWIPYMOSSA-N
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Description

(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the pyrazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-Allyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of structural features, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-5-13-29-26(31)24(34-27(29)33)15-21-16-30(22-9-7-6-8-10-22)28-25(21)20-11-12-23(19(4)14-20)32-17-18(2)3/h5-12,14-16,18H,1,13,17H2,2-4H3/b24-15-

InChI Key

WFRXYQBHAGGVAZ-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OCC(C)C

Origin of Product

United States

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